
3-ethoxy-6-(1H-imidazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while imidazole is a five-membered ring with two non-adjacent nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of ethoxy-substituted pyridazine derivatives with imidazole. One common method includes the nucleophilic substitution reaction where an ethoxy group is introduced to the pyridazine ring, followed by the addition of imidazole under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and imidazole rings[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions[][3].
Major Products
The major products formed from these reactions include various substituted pyridazine and imidazole derivatives, which can exhibit different biological and chemical properties[3][3].
科学的研究の応用
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3,6-Di(1H-imidazol-1-yl)pyridazine: Similar in structure but lacks the ethoxy group.
6-(1H-imidazol-1-yl)pyridazine: Another related compound without the ethoxy substitution
Uniqueness
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and modify its interaction with biological targets, making it a valuable compound for further research and development .
特性
CAS番号 |
696627-69-7 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
3-ethoxy-6-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-4-3-8(11-12-9)13-6-5-10-7-13/h3-7H,2H2,1H3 |
InChIキー |
WETPRLASFTWDCT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN=C(C=C1)N2C=CN=C2 |
溶解性 |
19.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


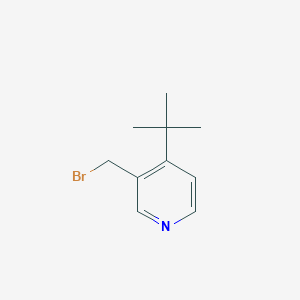
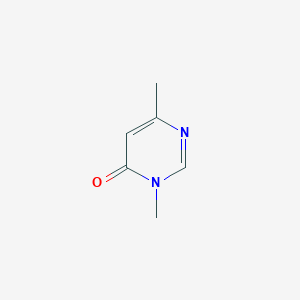
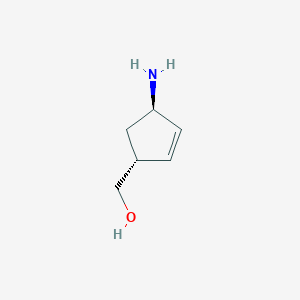


![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

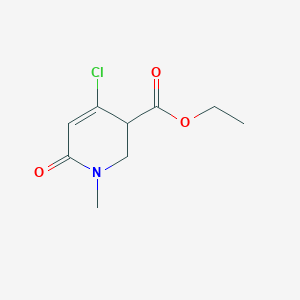
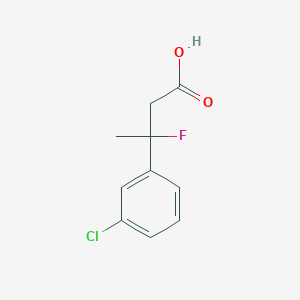
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
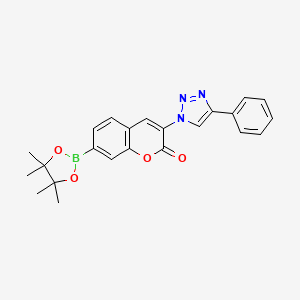
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
